molecular formula C8H4F3N3O2 B1532520 4-Azido-2-trifluoromethylbenzoic acid CAS No. 2279124-17-1

4-Azido-2-trifluoromethylbenzoic acid

Cat. No.: B1532520
CAS No.: 2279124-17-1
M. Wt: 231.13 g/mol
InChI Key: RIIGSRUFQCYDIJ-UHFFFAOYSA-N
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Description

Evolution of Fluorinated Benzoic Acid Derivatives in Contemporary Chemical Research

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into benzoic acid derivatives has profoundly influenced contemporary chemical research. The CF₃ group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly increase the acidity of the carboxylic acid group, a feature that can be fine-tuned by altering substituents on the phenyl ring. sigmaaldrich.com This enhanced acidity and altered electronic profile make trifluoromethylated benzoic acids valuable ligands in coordination chemistry and key intermediates in organic synthesis. sigmaaldrich.comguidechem.com

In the realm of materials science, these compounds are used to create polymers and coatings with enhanced thermal stability and chemical resistance, crucial for demanding applications in industries like aerospace and automotive. chemimpex.com For instance, certain fluorinated benzoic acids have been investigated as potential inhibitors for atomic layer deposition (ALD), a technique used in fabricating nanoscale electronics. Furthermore, derivatives such as 4-hydroxy-2-(trifluoromethyl)benzoic acid serve as building blocks for functional polymers and liquid crystals. ossila.com

The impact of trifluoromethylated benzoic acids is particularly pronounced in pharmaceutical and agrochemical development. chemimpex.comnih.gov The CF₃ group can improve metabolic stability, membrane permeability, and binding affinity of a drug candidate to its biological target. chemimpex.compitt.edu Consequently, these fluorinated building blocks, including isomers like 2-fluoro-4-(trifluoromethyl)benzoic acid and 4-fluoro-2-(trifluoromethyl)benzoic acid, are integral to the synthesis of a wide range of active pharmaceutical ingredients (APIs), from anti-inflammatory drugs to novel nematicides. chemimpex.comossila.comnih.govpitt.edu The synthesis of these crucial intermediates, such as 2-trifluoromethylbenzoic acid from 2-trichloromethyl benzyl (B1604629) dichloride, is a subject of ongoing process development to enhance efficiency and safety. google.com

Significance of Azido (B1232118) Moieties in Bioorthogonal and Photoactivatable Chemistry

The azido (N₃) group has emerged as a uniquely versatile functional group in chemical biology, primarily due to its small size, stability in biological media, and distinctive reactivity that is largely absent in native biological systems. nih.gov This has positioned the azide (B81097) as a premier chemical reporter for studying complex biological processes in their native environment. nih.gov Its utility is most prominent in two major fields: bioorthogonal chemistry and photoactivatable chemistry.

Bioorthogonal Chemistry: This field involves chemical reactions that can occur inside living systems without interfering with innate biochemical processes. escholarship.org The azide group is a key player in several such reactions. The Staudinger ligation, a reaction between an azide and a phosphine, was one of the first bioorthogonal reactions to be widely used, enabling the labeling and study of biomolecules in cells. nih.govescholarship.org More recently, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and its catalyst-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC), have become exceptionally popular. pitt.eduescholarship.org These reactions form stable triazole linkages and are used extensively for labeling proteins, glycans, and nucleic acids to visualize, track, and quantify these biomolecules. nih.govnih.gov

Photoactivatable Chemistry: Aryl azides can function as photoaffinity labels. Upon irradiation with UV light, they release dinitrogen (N₂) gas to generate a highly reactive nitrene intermediate. rsc.orgnii.ac.jp This nitrene can then form a covalent bond with nearby molecules, including the binding sites of proteins or other biological targets. rsc.orgnii.ac.jp This property is exploited in photoaffinity labeling experiments to identify and map ligand-biomolecule interactions. ox.ac.uknih.gov By attaching an aryl azide to a molecule of interest (like a drug or metabolite), researchers can "capture" its binding partners within a cell or biological sample upon photoactivation. ox.ac.uknih.gov This technique has been instrumental in identifying the binding sites of various biological targets, including enzymes and ion channels. nih.govscirp.org

Positioning of 4-Azido-2-trifluoromethylbenzoic Acid within Advanced Synthetic and Biological Paradigms

This compound is a specialized chemical compound that strategically combines the key features of the functional groups discussed previously. It is a trifluoromethylated benzoic acid scaffold functionalized with a photoactivatable and bioorthogonal azido group, positioning it as a sophisticated tool for advanced chemical synthesis and chemical biology. labmix24.com

Structural Features and Properties: The molecule's structure integrates a benzoic acid, a trifluoromethyl group at the ortho position, and an azido group at the para position. The powerful electron-withdrawing CF₃ group influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. nih.gov The para-substituted azido group is well-positioned for chemical reactions without significant steric hindrance.

Interactive Table: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-azido-2-(trifluoromethyl)benzoic acid
Molecular Formula C₈H₄F₃N₃O₂
Molecular Weight 231.13 g/mol
Canonical SMILES C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C(=O)O
InChI Key RIIGSRUFQCYDIJ-UHFFFAOYSA-N

Synthetic Approach: While direct synthesis routes for this compound are not extensively detailed in the literature, its preparation can be logically inferred from standard organic chemistry transformations. The most plausible pathway involves the diazotization of its corresponding amine precursor, 4-Amino-2-(trifluoromethyl)benzoic acid. chemicalmanufacturers.insigmaaldrich.com This common precursor can be synthesized through various multi-step routes. google.com The synthesis of the final azido compound would typically proceed via:

Diazotization: Reaction of 4-Amino-2-(trifluoromethyl)benzoic acid with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to form a diazonium salt. scirp.orgresearchgate.netquestjournals.org

Azide Substitution: Subsequent reaction of the in-situ generated diazonium salt with an azide salt, like sodium azide, to yield this compound. rsc.org

Role as a Heterobifunctional Tool: The true utility of this compound lies in its nature as a heterobifunctional molecule. It possesses two distinct reactive sites:

The Carboxylic Acid Group: This functional group allows for conventional coupling reactions, such as the formation of amide bonds with primary or secondary amines, or ester bonds with alcohols. This enables the compound to be covalently attached to peptides, proteins, or other molecules bearing these functional groups.

The Aryl Azido Group: This group provides the photoactivatable and bioorthogonal functionality. It can be used in "click" reactions with alkynes or can be photolyzed with UV light to generate a reactive nitrene for covalent cross-linking to interacting molecules. tcichemicals.comresearchgate.net

This dual functionality makes this compound a valuable heterobifunctional crosslinker . tcichemicals.com It can be used to first attach to a molecule of interest via its carboxyl group and then, in a second step, be used to label or capture a binding partner through the reactivity of the azido group. This positions it as a sophisticated probe for exploring complex biological interactions and for the construction of advanced molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-4(13-14-12)1-2-5(6)7(15)16/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGSRUFQCYDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Azido 2 Trifluoromethylbenzoic Acid

Strategic Approaches to Azido (B1232118) Group Introduction

The incorporation of an azido group onto an aromatic ring is a well-established transformation in organic chemistry, primarily utilized for its subsequent reactivity in cycloadditions (like "click chemistry") or its role as a precursor to amines and nitrenes. eurekaselect.comresearchgate.net

Diazotization and Azidation Reactions on Precursor Aminobenzoic Acids

The most traditional and widely used method for introducing an azide (B81097) group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by substitution with an azide salt. eurekaselect.comwikipedia.org This two-step, one-pot procedure is a variant of the Sandmeyer reaction.

The logical precursor for this reaction is 4-amino-2-trifluoromethylbenzoic acid. sigmaaldrich.combldpharm.com The synthesis proceeds via the following steps:

Diazotization: The primary amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. questjournals.org Careful temperature control is critical as diazonium salts are generally unstable at higher temperatures.

Azidation: The resulting diazonium salt solution is then treated with a source of azide ions, most commonly sodium azide (NaN₃). wikipedia.org The highly labile dinitrogen gas (N₂) is displaced by the azide nucleophile, yielding the final aryl azide product.

Challenges in this method can include the competing nucleophilic attack by water, which leads to the formation of a hydroxybenzoic acid byproduct. scirp.orgscirp.org The purity of the final product can be influenced by careful control of temperature and pH during the reaction. scirp.org

Table 1: Diazotization and Azidation Reaction Overview

StepPrecursorReagentsIntermediate/ProductTypical Conditions
1. Diazotization4-Amino-2-trifluoromethylbenzoic acidSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)4-Carboxy-3-(trifluoromethyl)benzenediazonium chlorideAqueous solution, 0–5 °C
2. Azidation4-Carboxy-3-(trifluoromethyl)benzenediazonium chlorideSodium Azide (NaN₃)4-Azido-2-trifluoromethylbenzoic acidAqueous solution, 0–5 °C

Alternative Azide Incorporation Techniques for Aromatic Systems

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a good leaving group, such as a halide (typically F or Cl), from an activated aromatic ring by an azide salt. For this reaction to be effective, the ring must be substituted with at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. In the context of this compound, a hypothetical precursor could be 4-fluoro-2-trifluoromethylbenzoic acid. The trifluoromethyl group (CF₃) and the carboxylic acid group (-COOH) would activate the fluorine atom at the C-4 position for nucleophilic attack by sodium azide. This approach has been successfully applied to other activated aromatic systems, such as polyfluorinated pyridines. rsc.org

Direct C-H Azidation: Modern synthetic methods have explored the direct conversion of a C-H bond to a C-N₃ bond. nih.gov These reactions are often mediated by transition metal catalysts (e.g., copper, palladium) and utilize various azide sources like sodium azide or trimethylsilyl (B98337) azide (TMSN₃). nih.gov While offering a more atom-economical route by avoiding pre-functionalization, achieving high regioselectivity on a multi-substituted ring like a benzoic acid derivative can be a significant challenge. nih.gov

Trifluoromethylation Strategies for Benzoic Acid Derivatives

The trifluoromethyl group is a crucial substituent in medicinal chemistry and materials science, and various methods have been developed for its installation onto aromatic rings.

Direct Trifluoromethylation of Aromatic Rings

Direct C-H trifluoromethylation involves replacing a hydrogen atom on the aromatic ring with a CF₃ group. These reactions typically proceed through radical pathways and have become more feasible with the advent of modern reagents and catalysts.

Radical Trifluoromethylation: Reagents such as trifluoromethyl iodide (CF₃I) or sodium trifluoromethanesulfinate (the Langlois reagent) can generate the trifluoromethyl radical (•CF₃) under thermal, photochemical, or redox-initiated conditions. youtube.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H trifluoromethylation under mild conditions. beilstein-journals.org A photocatalyst, such as [Ru(bpy)₃]²⁺, absorbs light and initiates a single-electron transfer process with an electrophilic CF₃ source (e.g., Umemoto's reagent) to generate the •CF₃ radical, which then adds to the aromatic ring. beilstein-journals.org A key challenge for this approach is controlling the position of trifluoromethylation on an already substituted ring.

Transformation of Halogenated Precursors to Trifluoromethyl Analogues

A more established and often more regioselective method is the conversion of an aryl halide (iodide or bromide) to an aryl trifluoromethyl group. This transformation is typically mediated by copper.

A common approach involves the reaction of an aryl iodide with a trifluoromethyl source in the presence of a copper catalyst. youtube.com For example, a precursor like 4-azido-2-iodobenzoic acid could be subjected to trifluoromethylation. A classic method uses trifluoromethyl iodide (CF₃I) and copper powder at elevated temperatures. epa.gov This reaction proceeds through the formation of a "CuCF₃" species, which then participates in a cross-coupling reaction with the aryl halide. youtube.comacs.org

Table 2: Trifluoromethylation of a Halogenated Precursor

PrecursorReagentsProductGeneral Method
Aryl Iodide (e.g., 4-Azido-2-iodobenzoic acid)CF₃I, Copper (Cu)Aryl-CF₃ (e.g., this compound)Copper-mediated cross-coupling
Aryl BromideTMSCF₃ (Ruppert-Prakash reagent), Cu catalystAryl-CF₃Copper-catalyzed trifluoromethylation

Convergent and Divergent Synthesis for Integrated Structures

Divergent Synthesis: A divergent approach begins with a common intermediate that already possesses some of the required structural features, which is then elaborated in different directions to install the remaining functional groups. For this compound, a plausible divergent synthesis could start from a commercially available di-substituted intermediate, such as 4-amino-2-chlorobenzoic acid or 4-bromo-2-aminobenzoic acid. From this single starting material, two separate reaction pathways would be executed: the conversion of the amino group to the azide via diazotization, and the conversion of the halogen to the trifluoromethyl group via copper-mediated cross-coupling. The order of these transformations would be chosen based on the chemical compatibility of the functional groups at each step.

Sequential Functionalization Approaches

A common and logical synthetic pathway commences with a commercially available trifluoromethyl-substituted benzene (B151609) derivative, followed by a series of transformations to introduce the amino and carboxylic acid functionalities, and finally the azido group. A representative multi-step synthesis is outlined below:

Step 1: Regioselective Bromination of m-Trifluoromethylfluorobenzene. The synthesis often initiates with m-trifluoromethylfluorobenzene. To achieve the desired 1,2,4-substitution pattern, a regioselective bromination is performed. This can be accomplished using a brominating agent such as dibromohydantoin in the presence of a strong acid like concentrated sulfuric acid and glacial acetic acid. This step is crucial for establishing the correct positional arrangement of the substituents on the benzene ring. scirp.orggoogle.com

Step 2: Cyanation of 4-Fluoro-2-trifluoromethylbromobenzene. The resulting 4-fluoro-2-trifluoromethylbromobenzene is then subjected to a cyanation reaction to introduce the nitrile group, which will later be converted to the carboxylic acid. This transformation can be achieved by reacting the bromo-derivative with a cyanide source, such as cuprous cyanide, often in a high-boiling solvent like quinoline. scirp.orggoogle.com

Step 3: Ammonolysis of 4-Fluoro-2-trifluoromethylbenzonitrile. The fluoro group at the 4-position is subsequently displaced by an amino group through ammonolysis. This is typically carried out by treating 4-fluoro-2-trifluoromethylbenzonitrile with liquid ammonia (B1221849) in a solvent like ethanol (B145695) under elevated temperature and pressure. scirp.orggoogle.com This yields 4-amino-2-trifluoromethylbenzonitrile. sigmaaldrich.comthermofisher.comchemicalbook.com

Step 4: Hydrolysis of 4-Amino-2-trifluoromethylbenzonitrile. The nitrile group of 4-amino-2-trifluoromethylbenzonitrile is then hydrolyzed to a carboxylic acid. This can be achieved under acidic or basic conditions. For instance, heating the nitrile in an aqueous solution of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide, will yield 4-amino-2-trifluoromethylbenzoic acid. scirp.orgresearchgate.net

Step 5: Diazotization and Azidation of 4-Amino-2-trifluoromethylbenzoic acid. The final step involves the conversion of the amino group to an azido group. This is a two-part process. First, the 4-amino-2-trifluoromethylbenzoic acid is diazotized by treating it with a source of nitrous acid, commonly generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is generally unstable and is used immediately in the next step. researchgate.netwikipedia.org The diazonium salt solution is then treated with an azide source, such as sodium azide, to yield the final product, this compound. researchgate.netwikipedia.org

A general procedure for the diazotization of an aminobenzoic acid involves dissolving the amine in an acidic solution, cooling it in an ice bath, and then slowly adding a solution of sodium nitrite. scirp.org The subsequent azidation is achieved by adding a solution of sodium azide to the freshly prepared diazonium salt solution.

Considerations for Positional Isomer Control

The control of positional isomers is a paramount consideration in the synthesis of this compound. The directing effects of the substituents on the aromatic ring govern the regiochemical outcome of the electrophilic substitution and nucleophilic substitution reactions.

The initial regioselective bromination of m-trifluoromethylfluorobenzene is a key control point. The trifluoromethyl group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. The careful selection of brominating agents and reaction conditions allows for the preferential formation of 4-fluoro-2-trifluoromethylbromobenzene. scirp.orggoogle.com

Subsequent nucleophilic aromatic substitution reactions, such as the ammonolysis of the fluoro group, are facilitated by the presence of the electron-withdrawing trifluoromethyl and nitrile groups, which activate the ring towards nucleophilic attack at the para position.

Novel and Emerging Synthetic Methodologies

Research into the synthesis of aromatic azides continues to evolve, with a focus on developing more efficient, safer, and environmentally friendly methods.

Catalytic Transformations in Azido-Trifluoromethyl Benzoic Acid Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability.

Copper-Catalyzed Azidation: Copper catalysts have been effectively employed for the direct azidation of aryl halides and the C-H azidation of anilines. For instance, a copper(II)-catalyzed regioselective C-H azidation of anilines has been reported using sodium azide as the azide source and hydrogen peroxide as the oxidant in water. researchgate.net Such a method could potentially be adapted for the direct azidation of a suitable aniline (B41778) precursor, thereby streamlining the synthesis. Copper(I)-catalyzed Ullmann-type coupling of ortho-functionalized haloarenes with sodium azide has also been demonstrated as a route to ortho-functionalized aryl azides. lookchem.comnih.govscilit.com

Rhodium-Catalyzed Transformations: Rhodium catalysts have shown promise in C-H amination and indole (B1671886) formation from anilines and diazo compounds. nih.gov Rhodium(II) catalysts, in particular, have been used for the direct amidation of arene C-H bonds with sulfonyl azides. acs.orgnih.gov While not a direct azidation, these methods highlight the potential of rhodium catalysis in forming C-N bonds, which could be a precursor step to azide formation. Mechanistic studies have delved into the details of rhodium-catalyzed C-H amination using organic azides, suggesting the formation of a rhodium-nitrenoid intermediate. acs.org

Below is a table summarizing some catalytic approaches to aryl azide synthesis:

Catalyst SystemSubstrate TypeAzide SourceKey Features
Cu(OAc)₂ / H₂O₂AnilinesNaN₃C-H azidation in water at room temperature. researchgate.net
CuI / ProlineAryl HalidesNaN₃Ullmann-type coupling under mild conditions.
[Rh₂(esp)₂]Aryl Boronic AcidsTfN₃Mild conditions, broad substrate scope.
Rh₂(OAc)₄Vinyl Azides-Catalyst for intramolecular C-H amination. nih.gov

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of aromatic azides to minimize hazards and environmental impact.

Alternative Diazotizing Agents: Traditional diazotization using sodium nitrite and strong acids can be hazardous due to the formation of unstable diazonium salts and the use of corrosive acids. Tert-butyl nitrite (TBN) has emerged as a milder and safer alternative for the diazotization of anilines, often used in organic solvents under neutral or slightly acidic conditions. sci-hub.se It can also be used for the conversion of hydrazines to azides. sci-hub.se

Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs) can facilitate the reaction between an aqueous azide salt and an organic-soluble diazonium salt or aryl halide. This can enhance reaction rates and allow for the use of milder reaction conditions, reducing the need for harsh solvents.

Ionic Liquids: Ionic liquids (ILs) are being explored as "green" solvents for diazotization and azidation reactions. nih.govjuniperpublishers.com Task-specific ionic liquids, such as those containing a nitrite or azide anion, can act as both the solvent and the reagent, simplifying the reaction setup and workup. sid.irresearchgate.net For example, [bmim]NO₂ and [bmim]N₃ have been used for the efficient one-pot synthesis of 1,2,3-triazoles from anilines, which proceeds via an aryl azide intermediate. researchgate.net

The following table highlights some green chemistry approaches in azide synthesis:

Green Chemistry ApproachReagent/SolventAdvantage
Alternative Diazotizing Agenttert-Butyl Nitrite (TBN)Milder conditions, improved safety profile. sci-hub.se
Alternative Solvent SystemIonic Liquids (e.g., [bmim]N₃)Can act as both solvent and reagent, potentially recyclable. nih.govresearchgate.net
Catalysis in Green SolventsCopper catalysts in waterReduces reliance on volatile organic compounds. researchgate.net
One-Pot SynthesesIn situ generation and reactionMinimizes isolation of hazardous intermediates and reduces waste.

Building Block in Complex Molecule Construction

The compound serves as a valuable scaffold for synthesizing more intricate chemical structures, leveraging the distinct reactivity of its functional groups.

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. chim.itresearchgate.net The trifluoromethyl group in this compound makes it a suitable starting material for the synthesis of various fluorinated nitrogen-containing heterocycles. nih.govresearchgate.netbeilstein-journals.org While direct cyclization pathways involving the trifluoromethyl group are complex, the compound's other functional groups can be used to construct heterocyclic rings which then bear the trifluoromethylated phenyl moiety.

For instance, the carboxylic acid can be converted into an ester or amide, which can then undergo condensation reactions to form rings. The azide group is a precursor to an amine via reduction, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. Furthermore, the azide itself can undergo [3+2] cycloaddition reactions with alkynes (Click Chemistry) to form triazole rings, a common motif in bioactive molecules. The synthesis of fluorinated heterocycles like pyrazoles, isoxazoles, pyrimidines, and quinolines often proceeds from fluorinated 1,3-diketones, demonstrating the utility of trifluoromethyl groups in building these structures. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting Functional Group Reaction Type Resulting Heterocycle
Azide [3+2] Cycloaddition (with alkyne) Triazole
Carboxylic Acid / Azide Multi-step synthesis involving reduction of azide to amine, then condensation Quinoline, Pyrimidine, etc.

As a substituted benzoic acid itself, this compound is a key intermediate for creating a variety of other substituted benzoic acid derivatives. The reactivity of the azide and carboxylic acid groups allows for modifications that retain the core benzoic acid structure. For example, the azide can be reduced to an amine to produce 4-amino-2-trifluoromethylbenzoic acid, or it can be transformed into other functional groups, each yielding a new derivative. Similarly, the carboxylic acid can be protected while other transformations are carried out on the ring or the azide, and then deprotected. This strategic manipulation allows for the synthesis of a library of compounds with diverse functionalities.

The bifunctional nature of this compound makes it a candidate for the construction of macrocycles and supramolecular structures. The carboxylic acid can form amide or ester linkages, which are common bonds used in the synthesis of macrocyclic peptides, esters (lactones), and other large ring systems. For example, a related compound, 4-hydroxy-2-(trifluoromethyl)benzoic acid, can be used to synthesize polyesters that self-assemble into complex structures. ossila.com

Furthermore, the azide group provides an orthogonal handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This highly efficient and specific reaction allows for the linking of the benzoic acid moiety to other molecules containing alkyne groups, facilitating the construction of complex, well-defined supramolecular architectures such as rotaxanes, catenanes, and functionalized polymers.

Derivatization Chemistry and Analog Development

The functional groups of this compound allow for straightforward chemical modifications to produce a wide range of analogs and conjugates.

The carboxylic acid group is readily converted into esters and amides through standard organic synthesis protocols. researchgate.net

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents yields the corresponding esters. This is useful for creating prodrugs, modifying solubility, or attaching the molecule to a hydroxyl-containing scaffold.

Amidation: The reaction with primary or secondary amines, often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forms a stable amide bond. researchgate.net This reaction is fundamental in medicinal chemistry for linking molecules to peptides, proteins, or other amine-containing biomolecules to form bioconjugates. ossila.com The formation of N-trifluoromethyl amides from carboxylic acids is also a known transformation, highlighting the versatility of fluorinated compounds in synthesis. nih.gov

These reactions are crucial for creating conjugates where the 4-azido-2-trifluoromethylphenyl group can act as a reporter tag, a photo-crosslinking agent (via the azide), or a structural motif to enhance binding or pharmacological properties.

Table 2: Examples of Conjugation Reactions

Reaction Type Reagents Product Application
Esterification Methanol, H₂SO₄ (cat.) Methyl 4-azido-2-trifluoromethylbenzoate Intermediate for further synthesis

The synthesis of hydrazides from carboxylic acids provides a gateway to a large family of nitrogen-containing compounds. Typically, the carboxylic acid is first converted to its methyl or ethyl ester, which then reacts with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding acid hydrazide (4-azido-2-trifluoromethylbenzoyl hydrazide). nih.gov

This hydrazide is a versatile intermediate itself. It can be reacted with aldehydes and ketones to form hydrazones, a class of compounds with known biological activities. researchgate.netglobalscientificjournal.com Additionally, hydrazides can be used as precursors for synthesizing other important nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, further expanding the chemical diversity derivable from the parent acid. nih.govresearchgate.netbeilstein-journals.orgchemmethod.com

The azide group itself is a key nitrogen-containing functionality. Its ability to undergo cycloaddition reactions or be reduced to an amine makes this compound a valuable precursor for a wide array of nitrogen-rich molecules.

This compound: A Versatile Building Block in Advanced Synthesis and Material Science

The chemical compound this compound is a specialized aromatic molecule featuring three key functional groups: a carboxylic acid, an azide, and a trifluoromethyl group. This unique trifunctional structure makes it a valuable reagent in various advanced applications, particularly in the fields of organic synthesis and material science. Its utility stems from the distinct reactivity of each functional group, allowing for sequential and specific chemical modifications.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Reaction Condition Optimization: Machine learning algorithms can predict optimal reaction conditions (e.g., solvent, temperature, catalyst) by learning from vast datasets of published chemical reactions. preprints.orgresearchgate.net This is particularly valuable for synthesizing fluorinated compounds, which can require specific and non-intuitive conditions. dur.ac.ukchimia.ch An AI model could optimize the diazotization of the corresponding aniline (B41778) precursor or the introduction of the trifluoromethyl group, maximizing yield and minimizing byproducts. mdpi.com

Property Prediction: AI can also forecast the physicochemical properties of a molecule before it is synthesized. This allows for the in silico screening of derivatives of 4-Azido-2-trifluoromethylbenzoic acid to identify candidates with enhanced characteristics, such as improved solubility or specific electronic properties, thereby guiding synthetic efforts toward molecules with the highest potential for specific applications.

AI/ML ApplicationPotential Impact on this compound SynthesisKey Technologies
Retrosynthesis Planning Identifies novel and efficient multi-step synthetic pathways from available starting materials. microsoft.comarxiv.orgresearchgate.netGraph Neural Networks, Transformer Models, Reinforcement Learning
Reaction Outcome Prediction Predicts the major product and yield for proposed reaction steps, avoiding failed experiments.Sequence-to-Sequence (Seq2Seq) Models, Deep Neural Networks
Condition Optimization Suggests optimal solvents, catalysts, and temperatures to improve reaction efficiency and reduce costs. preprints.orgBayesian Optimization, Supervised Learning Models
Automated Synthesis Integrates with robotic platforms to execute AI-designed synthetic routes with minimal human intervention.Cloud-based AI systems (e.g., IBM's RXN), Robotic Arms, Flow Chemistry

Advanced Bio-conjugation Strategies for Therapeutic and Diagnostic Platforms

The azide (B81097) moiety makes this compound a highly versatile tool for bioconjugation—the process of covalently linking molecules to biomolecules like proteins or nucleic acids. labinsights.nl

Photoaffinity Labeling (PAL): Aryl azides are well-established photoaffinity labeling agents. nih.govthermofisher.com Upon exposure to UV light, the azide group of this compound can form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including the binding sites of target proteins. This technique is invaluable for identifying the specific protein targets of a drug candidate or mapping ligand-receptor interactions. nih.govnih.govnii.ac.jp The trifluoromethyl group can enhance binding affinity and metabolic stability, making it a valuable component in such probes. nih.govnih.govresearchgate.net

Click Chemistry: The azide group is one half of the most prominent "click chemistry" reaction: the Azide-Alkyne Cycloaddition. nih.govbohrium.com This reaction is highly efficient, specific, and bio-orthogonal (meaning it does not interfere with native biological processes). nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction rapidly and reliably joins an azide with a terminal alkyne to form a stable triazole linkage. nih.govbohrium.comresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living cells where the copper catalyst may be toxic, a strained cyclooctyne can be used, which reacts with the azide without the need for a catalyst. acs.orgnih.govnih.gov

These click reactions allow this compound to act as a linker, attaching therapeutic payloads, imaging agents, or other functional moieties to biomolecules that have been pre-functionalized with an alkyne group. labinsights.nl

StrategyMechanismKey AdvantageApplication Example
Photoaffinity Labeling UV light activation generates a reactive nitrene that covalently binds to interacting proteins. nih.govthermofisher.comIdentifies direct binding partners in a complex biological system.Mapping the binding site of a drug on its target receptor.
CuAAC Copper-catalyzed reaction between the azide and a terminal alkyne forms a stable triazole linkage. nih.govbohrium.comHigh efficiency and reaction speed; simple reaction conditions.Creating antibody-drug conjugates (ADCs) for targeted cancer therapy.
SPAAC Catalyst-free reaction between the azide and a strained alkyne (e.g., cyclooctyne). nih.govnih.govBio-orthogonal for use in living cells and organisms without copper toxicity.Labeling proteins on the surface of live cells for imaging studies.

Exploration in Supramolecular Chemistry and Advanced Functional Materials

The distinct functional groups of this compound provide multiple handles for directing the self-assembly of molecules into ordered, higher-level structures.

Supramolecular Chemistry: The carboxylic acid group is a well-known driver of self-assembly through the formation of robust hydrogen-bonded dimers or extended networks. mpg.de The trifluoromethyl group and the aromatic ring can participate in halogen bonding, dipole-dipole, and π–π stacking interactions, further guiding the formation of complex supramolecular architectures. Perfluoroalkylated benzoic acid derivatives have been shown to act as supramolecular gelators, capable of forming gels in organic solvents, which can be used for applications like oil spill treatment or dye removal. nih.govresearchgate.net

Advanced Functional Materials: The azide group offers a route to create novel polymers and functional materials. nih.govmdpi.com

Cross-linking Agent: Upon thermal or photochemical activation, the azide group can form a nitrene that cross-links polymer chains, altering the material's mechanical and thermal properties. nih.govnih.govacs.org This allows this compound to be used as an additive to create more robust polymer films or hydrogels.

Polymer Functionalization: Using click chemistry, the molecule can be grafted onto polymer backbones, introducing both the carboxylic acid and trifluoromethyl functionalities. This could be used to create functional surfaces, separation membranes, or polymers with tailored electronic properties.

Innovations in Multi-Modal Chemical Probes for Complex Biological Systems

A multi-modal probe is a single chemical entity that allows for the investigation of a biological system using two or more different imaging or detection techniques (e.g., PET and fluorescence). The modularity offered by the azide group makes this compound an ideal scaffold for building such sophisticated tools. nih.govresearchgate.net

The core concept is to use the molecule as a central hub. One part of the molecule (e.g., the carboxylic acid) can be attached to a targeting vector, such as a peptide or antibody that recognizes a specific cancer cell receptor. The azide group then serves as a "click" handle for the attachment of various imaging agents. nih.govresearchgate.net For example, an alkyne-modified fluorescent dye could be clicked on for fluorescence microscopy, or an alkyne-bearing chelator for a PET radioisotope (like ¹⁸F or ⁶⁴Cu) could be attached for whole-body imaging. nih.govacs.orgnih.gov

This approach allows for the creation of a family of imaging probes from a single, common precursor, enabling a direct comparison of different imaging modalities to gain a more complete understanding of complex biological processes in vitro and in vivo. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Azido-2-trifluoromethylbenzoic acid, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves introducing azide and trifluoromethyl groups onto a benzoic acid backbone. A plausible route includes nitration of 2-trifluoromethylbenzoic acid followed by reduction to an amine intermediate, which is diazotized and reacted with sodium azide. Purity optimization can be achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients . Monitoring reaction progress via TLC (Rf ~0.6 in hexane/EtOH) ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ ~7.5–8.5 ppm) and trifluoromethyl signals (δ ~120–125 ppm for ¹³C). Azide stretches (2100 cm⁻¹) are detectable via FT-IR .
  • HPLC-MS : Confirm molecular weight (231.14 g/mol) and purity (>98% via reverse-phase C18 columns, acetonitrile/water mobile phase) .
  • Elemental Analysis : Validate C, H, N, and F content (±0.3% deviation) .

Q. What are the stability concerns for this compound under storage, and how can degradation be minimized?

  • Methodological Answer : The azide group is thermally sensitive. Store at –20°C in amber vials under inert gas (argon). Avoid exposure to light, moisture, and heavy metals. Regular stability checks via HPLC every 3–6 months are recommended. Degradation products (e.g., benzoic acid derivatives) can be identified via LC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and azide groups influence reactivity in click chemistry applications?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the aromatic ring, enhancing azide electrophilicity in CuAAC (copper-catalyzed azide-alkyne cycloaddition). Steric hindrance from the CF₃ group may slow reaction kinetics; optimize using Cu(I) catalysts (e.g., TBTA ligands) and DMSO as a solvent to improve solubility . Computational modeling (DFT) can predict transition states and regioselectivity .

Q. What computational methods predict the thermal stability and decomposition pathways of azide-containing compounds?

  • Methodological Answer : Use ReaxFF MD simulations to model thermal decomposition (e.g., predicting N₂ release at >100°C). Gaussian-based DFT calculations (B3LYP/6-311+G(d,p)) can identify activation energies for azide decomposition. Validate with DSC/TGA experiments to correlate simulated and observed decomposition temperatures .

Q. What reactor design considerations are critical for scaling up synthesis safely?

  • Methodological Answer : Use continuous-flow microreactors to minimize azide accumulation (explosion risk). Maintain temperatures <50°C with jacketed reactors. Incorporate real-time monitoring (PAT tools like inline FT-IR) for azide concentration control. Scale-up studies should follow CRDC guidelines for reaction engineering (RDF2050112) .

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25–50°C), catalyst loading (5–10 mol%), and solvent polarity (DMSO vs. THF). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, higher catalyst loading in DMSO may maximize azide incorporation while minimizing byproducts like nitriles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.